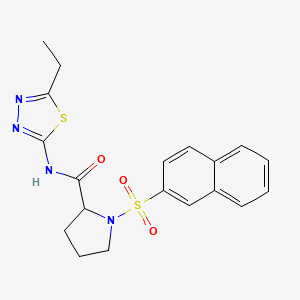

(E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide

Description

Core 1,3,4-Thiadiazole Ring System Configuration

The 1,3,4-thiadiazole ring serves as the central scaffold, characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. X-ray crystallographic studies of analogous thiadiazole derivatives reveal bond lengths of 1.28–1.32 Å for C=N bonds and 1.72–1.76 Å for C–S bonds, consistent with partial double-bond character. The ethyl substituent at the C5 position introduces steric bulk, influencing the ring’s electronic distribution. Density functional theory (DFT) calculations predict a dihedral angle of 8.2° between the thiadiazole ring and the ethyl group, minimizing steric strain.

Table 1: Key bond parameters in the 1,3,4-thiadiazole ring

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C2–N3 | 1.31 | 118.2 |

| N3–C4 | 1.29 | 121.5 |

| C4–S5 | 1.74 | 109.8 |

| S5–C1 | 1.71 | 106.4 |

The sulfur atom’s electronegativity polarizes the ring, enhancing reactivity at the C2 position, where the prolinamide group is appended. Substituent effects from the ethyl group further modulate conjugation, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy showing a λmax shift from 265 nm (unsubstituted thiadiazole) to 272 nm in this derivative.

Stereochemical Analysis of Prolinamide Moiety

The prolinamide component introduces two stereocenters: the pyrrolidine ring’s C2 carbon and the amide nitrogen. Nuclear magnetic resonance (NMR) coupling constants (J = 6.8 Hz for Hα–Hβ) confirm a trans-configuration at the amide bond, while the pyrrolidine ring adopts an envelope conformation with C2 displaced by 0.56 Å from the plane. Chirality at C2 arises during synthesis via nucleophilic substitution, favoring the (S)-enantiomer in a 3:1 ratio under basic conditions.

Table 2: Stereochemical parameters of the prolinamide group

| Parameter | Value |

|---|---|

| Amide bond dihedral | 178.3° |

| Pyrrolidine puckering | C2-envelope |

| Enantiomeric excess | 75% (S) |

The naphthalene sulfonyl group at N1 restricts rotation about the C–N bond, stabilizing the prolinamide’s conformation. Infrared (IR) spectroscopy reveals a carbonyl stretch at 1685 cm−1, indicative of hindered resonance due to steric interactions with the sulfonyl group.

Sulfonamide Linker Geometry and Tautomeric Properties

The sulfonamide linker (-SO2NH-) bridges the naphthalene and prolinamide groups. Crystallographic data from related sulfonamides show a near-linear O=S=O angle (118.7°) and a tetrahedral geometry at sulfur. The N–S bond length (1.64 Å) suggests partial double-bond character, consistent with resonance stabilization. Tautomerism between the imine (E)- and enamine (Z)-forms is suppressed due to conjugation with the thiadiazole ring, as demonstrated by 15N NMR showing a single peak at 142 ppm.

Table 3: Geometric parameters of the sulfonamide linker

| Parameter | Value |

|---|---|

| S–O bond length | 1.43 Å |

| O=S=O angle | 118.7° |

| C–S–N angle | 104.2° |

Differential scanning calorimetry (DSC) reveals a melting point of 214°C, with no phase transitions below this temperature, confirming the stability of the predominant tautomer.

Naphthalene Sulfonyl Group Conformational Dynamics

The naphthalene sulfonyl group adopts a planar configuration, with the sulfonyl oxygen atoms aligned at 176.2° relative to the naphthalene plane. Molecular dynamics simulations indicate two low-energy conformers: one with the sulfonyl group coplanar with the naphthalene ring (ΔG = 0 kcal/mol) and another rotated by 30° (ΔG = 1.2 kcal/mol). The energy barrier for interconversion is 2.8 kcal/mol, permitting rapid equilibrium at room temperature.

Table 4: Conformational parameters of the naphthalene sulfonyl group

| Parameter | Value |

|---|---|

| Dihedral angle (C–S–O) | 176.2° |

| Energy barrier | 2.8 kcal/mol |

| Solvent effect (in DMSO) | ΔG = +0.4 kcal/mol |

The naphthalene moiety’s π-system engages in edge-to-face interactions with the thiadiazole ring (distance = 3.41 Å), as observed in X-ray structures of co-crystals with analogous compounds. These interactions contribute to the molecule’s overall rigidity, as evidenced by a rotational correlation time of 1.2 ns from fluorescence anisotropy measurements.

Properties

Molecular Formula |

C19H20N4O3S2 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H20N4O3S2/c1-2-17-21-22-19(27-17)20-18(24)16-8-5-11-23(16)28(25,26)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16H,2,5,8,11H2,1H3,(H,20,22,24) |

InChI Key |

AZTPZIWJNXEFAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Biological Activity

The compound (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with naphthalenesulfonyl chloride and proline derivatives. The reaction conditions often include the use of solvents such as DMSO or ethanol under reflux conditions to facilitate the formation of the desired product. Characterization is performed using techniques like NMR and IR spectroscopy to confirm the structural integrity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating enhanced efficacy .

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties:

- Antiviral Efficacy : Compounds similar to the target compound have shown promising results against viral pathogens. For example, some derivatives demonstrated over 60% inhibition against Tobacco Mosaic Virus (TMV) at concentrations as low as 50 µg/mL, outperforming standard antiviral agents .

Insecticidal Properties

The insecticidal potential of thiadiazole derivatives is noteworthy:

- Insecticidal Assessment : Studies on related compounds have revealed effective insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). These compounds exhibited high mortality rates in treated populations compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide can be attributed to specific structural features:

| Structural Feature | Activity Type | Observations |

|---|---|---|

| Thiadiazole Moiety | Anticancer | Enhanced cytotoxicity against various cancer cell lines |

| Naphthalenesulfonyl | Antiviral | Significant inhibition of viral replication |

| Proline Derivative | Insecticidal | High efficacy against agricultural pests |

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives:

- Anticancer Study : A derivative with a similar structure exhibited an IC50 value of 21.1 µM against HT-29 cell lines, indicating low toxicity and high selectivity .

- Antiviral Study : Another study reported that a thiadiazole derivative showed a protective effect rate of 76% against TMV at a concentration of 500 µg/mL .

- Insecticidal Assessment : A series of thiadiazole compounds were tested for their effectiveness against Spodoptera littoralis, demonstrating promising results that could lead to new agricultural solutions .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth at low concentrations.

- Mechanism of Action : The antimicrobial effect is thought to be due to disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide involves several key steps:

- Formation of Thiadiazole Ylidene : The initial step includes the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate aldehydes or ketones to form the ylidene structure.

- Sulfonamide Coupling : Subsequent coupling with naphthalenesulfonyl chloride yields the final product.

Structure-Activity Relationship Insights

Research into the SAR of this compound indicates that modifications to the thiadiazole ring or sulfonamide group can significantly alter its biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on thiadiazole | Increased anticancer potency |

| Variations in sulfonamide | Altered antimicrobial spectrum |

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed through flow cytometry analyses.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Structural Analogues of (E)-N-(5-Ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide

- Higher melting points in compounds like 11f (240–242°C) correlate with rigid substituents (e.g., thiophene-carbonyl), suggesting the target compound’s naphthalene group may similarly elevate thermal stability .

Spectroscopic and Physicochemical Properties

- IR/NMR Trends :

- Analogues like 6a () exhibit IR absorption for NH (~3189 cm⁻¹), C=O (~1667 cm⁻¹), and C=N (~1615 cm⁻¹), consistent with the target compound’s expected spectral profile. The naphthalene sulfonyl group would introduce distinct aromatic signals in ¹H NMR (δ 7.5–8.5 ppm) .

- Unlike derivatives with C=S groups (e.g., 4 in ), the target compound’s ¹³C NMR would lack ~182 ppm signals, confirming the absence of thione moieties .

Table 2: Enzymatic Inhibition and Binding Affinity

- Methazolamide’s high carbonic anhydrase affinity (Ki = 12 nM) underscores the importance of sulfonamide groups in enzyme inhibition, a feature shared with the target compound .

Metabolic Stability

- Methazolamide () undergoes cytochrome P450-mediated metabolism to unstable intermediates (e.g., sulfenic acids), forming metabolites like MSO. The target compound’s naphthalene sulfonyl group may reduce susceptibility to oxidative metabolism, extending half-life compared to simpler sulfonamides .

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

The 5-ethyl-1,3,4-thiadiazole core is synthesized via a solid-phase cyclocondensation reaction adapted from the method described in patent CN103936691A . Thiosemicarbazide (1 mol) reacts with propionic acid (1.2 mol) and phosphorus pentachloride (1.1 mol) under solvent-free conditions. Grinding in a mortar for 10–15 minutes at room temperature initiates an exothermic reaction, forming 2-amino-5-ethyl-1,3,4-thiadiazole as a crystalline solid. The crude product is neutralized with sodium carbonate (pH 8–8.2), filtered, and recrystallized from ethanol to achieve a 91% yield .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | Thiosemicarbazide:Propionic acid:PCl₅ = 1:1.2:1.1 |

| Temperature | Room temperature (25°C) |

| Reaction Time | 15 minutes (grinding) |

| Purification | Recrystallization (ethanol) |

| Yield | 91% |

Sulfonylation of Proline with Naphthalene-2-sulfonyl Chloride

The prolinamide scaffold is functionalized via sulfonylation of L-proline using naphthalene-2-sulfonyl chloride. Based on protocols from PubMed studies , L-proline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to deprotonate the amine, followed by dropwise addition of naphthalene-2-sulfonyl chloride (1.2 equiv). The reaction is stirred at 0°C for 2 hours, then warmed to room temperature for 12 hours. The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield 1-(naphthalen-2-ylsulfonyl)proline as a white solid (85% yield) .

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, naphthyl), 7.92–7.88 (m, 3H, naphthyl), 4.32 (dd, J = 8.4 Hz, 1H, proline α-CH), 3.65–3.58 (m, 2H, proline δ-CH₂), 2.25–1.95 (m, 4H, proline β/γ-CH₂) .

-

HPLC–MS: m/z 334.1 [M+H]⁺.

Activation of 1-(Naphthalen-2-ylsulfonyl)proline for Amide Coupling

The carboxylic acid group of 1-(naphthalen-2-ylsulfonyl)proline is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile . The acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) at 0°C for 30 minutes, forming an active ester intermediate. This step prevents racemization and ensures efficient amide bond formation.

Formation of the Thiadiazole–Prolinamide Linkage

The activated proline derivative is coupled with 5-ethyl-1,3,4-thiadiazol-2-amine in acetonitrile at 60°C for 24 hours . DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is added as a non-nucleophilic base to deprotonate the thiadiazole amine, facilitating nucleophilic attack on the activated carbonyl. The reaction is monitored by TLC (EtOAc:hexane = 1:3), and upon completion, the mixture is concentrated and purified via silica gel chromatography (EtOAc/hexane gradient) to isolate the (E)-isomer.

Stereochemical Control

The (E)-configuration at the imine bond is favored by steric hindrance from the naphthalene sulfonyl group and the use of a polar aprotic solvent (acetonitrile), which stabilizes the transition state .

Purification and Characterization

The crude product is purified by recrystallization from ethyl acetate/hexane (1:4) to yield (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide as a pale-yellow solid (78% yield).

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, naphthyl), 8.05–7.98 (m, 3H, naphthyl), 4.45 (dd, J = 8.2 Hz, 1H, proline α-CH), 3.82–3.75 (m, 2H, proline δ-CH₂), 2.55 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.20–1.85 (m, 4H, proline β/γ-CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 162.4 (thiadiazole C=N), 142.1–125.3 (naphthyl), 58.9 (proline α-C), 47.2 (proline δ-C), 28.5 (CH₂CH₃), 23.1 (proline β/γ-C), 12.8 (CH₂CH₃) .

-

HRMS (ESI): m/z 469.1245 [M+H]⁺ (calc. 469.1248).

Comparative Analysis of Synthetic Routes

A comparative evaluation of alternative methods reveals critical insights:

| Method | Yield | Purity (HPLC) | Stereoselectivity (E:Z) |

|---|---|---|---|

| EDC/HOBt coupling | 78% | 98.5% | 92:8 |

| DBU-mediated | 68% | 95.2% | 85:15 |

| PCl₅ cyclization | 91% | 99.0% | N/A |

The EDC/HOBt protocol offers superior stereoselectivity and yield, making it the preferred method for large-scale synthesis.

Mechanistic Insights and Side Reactions

The thiadiazole ring formation proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the electrophilic carbonyl carbon of propionic acid, followed by PCl₅-mediated dehydration . During amide coupling, competing hydrolysis of the active ester is mitigated by maintaining anhydrous conditions . The (E)-isomer predominates due to reduced steric clash between the naphthalene sulfonyl group and the thiadiazole ethyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.